molecular formula C19H26N4OS B11093702 1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone

1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone

Cat. No.: B11093702
M. Wt: 358.5 g/mol
InChI Key: VKKJIMVXUQLJNL-UHFFFAOYSA-N
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Description

1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone is a complex organic compound featuring a thiazole ring, a piperazine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Dimethylphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the dimethylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the compound further.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1) and ritonavir.

    Piperazine Derivatives: Compounds like piperazine and its various substituted forms.

    Dimethylphenyl Derivatives: Compounds containing dimethylphenyl groups, such as xylene and its derivatives.

Uniqueness

1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H26N4OS

Molecular Weight

358.5 g/mol

IUPAC Name

1-[2-(2,3-dimethylphenyl)imino-4-methyl-3-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C19H26N4OS/c1-13-7-6-8-17(14(13)2)20-19-23(15(3)18(25-19)16(4)24)22-11-9-21(5)10-12-22/h6-8H,9-12H2,1-5H3

InChI Key

VKKJIMVXUQLJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=C(S2)C(=O)C)C)N3CCN(CC3)C)C

Origin of Product

United States

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